molecular formula C9H13N3O3 B15205650 Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate

Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate

Cat. No.: B15205650
M. Wt: 211.22 g/mol
InChI Key: GKWYRUSORJLJGT-UHFFFAOYSA-N
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Description

Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate typically involves the reaction of 4-ethyl-1H-pyrazol-3-amine with methyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohol or amine derivatives.

Scientific Research Applications

Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((4-methyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate
  • Methyl 3-((4-phenyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate
  • Methyl 3-((4-chloro-1H-pyrazol-3-yl)amino)-3-oxopropanoate

Uniqueness

Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate is unique due to the presence of the ethyl group at the 4-position of the pyrazole ring. This structural feature may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

methyl 3-[(4-ethyl-1H-pyrazol-5-yl)amino]-3-oxopropanoate

InChI

InChI=1S/C9H13N3O3/c1-3-6-5-10-12-9(6)11-7(13)4-8(14)15-2/h5H,3-4H2,1-2H3,(H2,10,11,12,13)

InChI Key

GKWYRUSORJLJGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1)NC(=O)CC(=O)OC

Origin of Product

United States

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